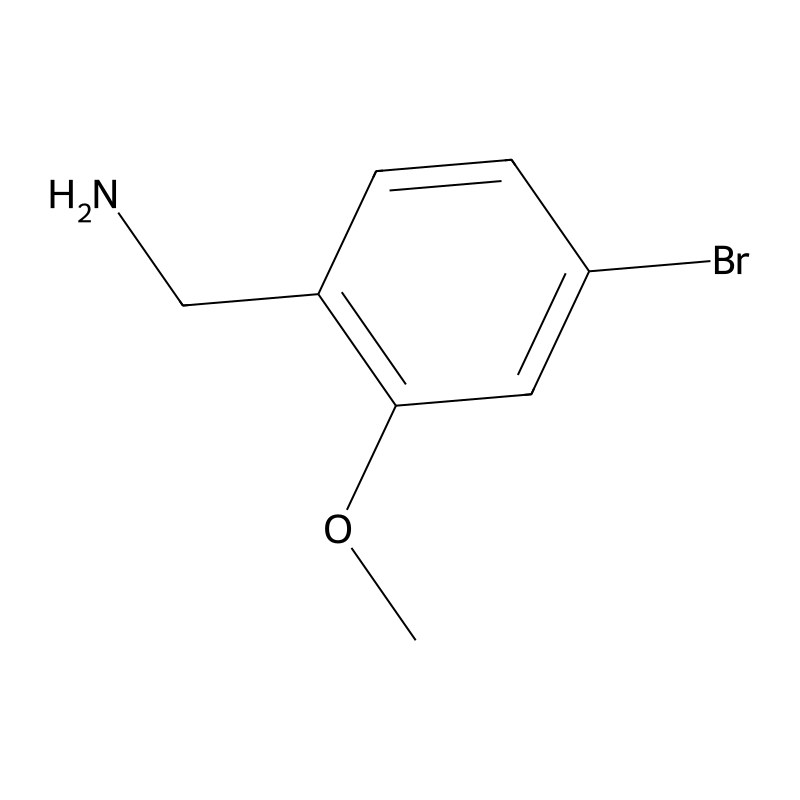(4-Bromo-2-methoxyphenyl)methanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(4-Bromo-2-methoxyphenyl)methanamine is an organic compound characterized by a bromine atom and a methoxy group attached to a phenyl ring, along with a primary amine functional group. Its molecular formula is C₈H₁₁BrN O, and it has a molecular weight of approximately 252.54 g/mol. This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
- (4-Bromo-2-methoxyphenyl)methanamine itself is not likely to have a specific mechanism of action as it's a starting material for synthesis.
- Its derivatives, such as the 3,5-diamino-1,2,4-triazole ureas mentioned earlier, might have specific mechanisms related to their target biological function (ALK inhibition in this case) []. However, details of such mechanisms would be specific to the derivative compound.
- Aromatic amines can have various hazardous properties, including skin irritation, eye irritation, and potential genotoxicity [].
- Specific data on the toxicity of (4-Bromo-2-methoxyphenyl)methanamine is not readily available in scientific databases. It's advisable to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols.
- Reductive Amination: It can react with aldehydes or ketones to form secondary amines through reductive amination processes, often utilizing catalysts or reducing agents .
- Diels–Alder Reactions: This compound is involved in Diels–Alder reactions, which are key for synthesizing bicyclic compounds. It can react with electron-rich dienophiles to yield polyfunctionalized bicyclic systems .
- Friedel-Crafts Acylation: The presence of the methoxy group allows for electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, leading to further functionalization of the aromatic ring .
The biological activity of (4-Bromo-2-methoxyphenyl)methanamine has been explored in various studies. Specifically, it has shown potential as a precursor for compounds that inhibit tyrosine kinases, which are crucial in cancer treatment. For example, derivatives of this compound have been linked to the synthesis of Bosutinib, an approved drug for treating chronic myelogenous leukemia . Additionally, its structural features suggest potential interactions with biological targets due to the presence of both the bromine and methoxy groups.
Several synthesis methods for (4-Bromo-2-methoxyphenyl)methanamine have been documented:
- Starting from 4-Bromoguaiacol: This approach involves oxidation and subsequent reactions to yield the desired amine product. The process can include steps like bromination and alkylation .
- Catalyst-Free Reductive Amination: A method described in literature employs catalyst-free conditions for the reaction between aromatic aldehydes and (4-Bromo-2-methoxyphenyl)methanamine, yielding various amine derivatives with good yields .
- Multi-Step Synthesis: More complex synthetic routes involve multiple steps including Friedel-Crafts reactions and cyclization processes to achieve high-purity products .
(4-Bromo-2-methoxyphenyl)methanamine is primarily utilized in:
- Pharmaceutical Development: As an intermediate in synthesizing drugs targeting tyrosine kinases.
- Organic Synthesis: It serves as a building block for creating various organic compounds, including dyes and agrochemicals.
- Research: Used in laboratory settings for synthesizing novel compounds and studying their properties.
Interaction studies involving (4-Bromo-2-methoxyphenyl)methanamine focus on its reactivity and biological interactions. Research indicates that its derivatives may interact with specific enzymes or receptors due to their structural characteristics. Studies have also explored how modifications to this compound can enhance or alter its biological activity, particularly in cancer research .
Several compounds share structural similarities with (4-Bromo-2-methoxyphenyl)methanamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-Bromo-2-methoxyphenol | Contains a hydroxyl group instead of an amine | Used extensively as an organic intermediate |
| 3-Bromo-2-methoxyphenylmethanamine | Similar structure but different bromine position | May exhibit different reactivity patterns |
| 4-Chloro-2-methoxyphenylmethanamine | Chlorine instead of bromine | Different electronic properties affecting reactivity |
The uniqueness of (4-Bromo-2-methoxyphenyl)methanamine lies in its specific combination of functional groups which influences both its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides distinct pathways for further chemical transformations compared to similar compounds.








